N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-7-5-9(8(2)21-7)10(17)6-14-12(18)13(19)15-11-3-4-20-16-11/h3-5,10,17H,6H2,1-2H3,(H,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCBIUNAMZZNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=NOC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes several functional groups that contribute to its biological properties:
- Furan Ring : The presence of a 2,5-dimethylfuran moiety is significant for its aromatic properties and potential interactions in biological systems.
- Isoxazole Ring : This heterocyclic structure is known for various pharmacological activities, including anti-inflammatory and analgesic effects.
- Oxalamide Group : This functional group may influence the compound's ability to interact with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₅ |
| Molecular Weight | 345.4 g/mol |
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing furan and isoxazole rings have shown potential as antimicrobial agents. Studies suggest that they may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Properties : The isoxazole component is often associated with anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Anti-inflammatory Activity :
- Research on isoxazole derivatives demonstrated their ability to reduce inflammation in animal models of arthritis. These compounds inhibited pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses .
-
Neuroprotective Studies :
- A recent study explored the neuroprotective effects of compounds with furan and isoxazole structures in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage by reducing oxidative stress markers .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Formation of the Furan Derivative :
- Starting from commercially available 2,5-dimethylfuran, reactions with appropriate electrophiles can yield the desired hydroxylated derivatives.
-
Isoxazole Formation :
- The isoxazole ring can be synthesized through cyclization reactions involving α-halo ketones and hydroxylamine derivatives.
-
Amide Bond Formation :
- The final step involves coupling the furan derivative with the isoxazole derivative using standard amide coupling techniques.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound is compared below with key oxalamide and amide derivatives:
Key Observations:
- Metabolic Pathways : Like S336 and N-(heptan-4-yl)benzodioxole carboxamide, the target compound is expected to undergo rapid hepatic metabolism, primarily via oxidation of alkyl/heterocyclic groups rather than amide bond cleavage .
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this oxalamide derivative?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of key intermediates such as the hydroxyethyl-furan and isoxazole-3-amine precursors. Key steps include:
- Coupling Reactions : Oxalamide bond formation via condensation between activated carbonyl groups (e.g., oxalyl chloride) and amine-functionalized intermediates under inert atmospheres .
- Hydroxyethyl Group Introduction : Achieved through epoxide ring-opening or nucleophilic substitution, requiring precise pH control (6.5–7.5) and anhydrous solvents (e.g., THF or DCM) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product (>95% purity) .
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxalamide Coupling | DCM | 0–5 | DIPEA | 65–78 | |
| Hydroxyethyl Addition | THF | 25–30 | NaBH₄ | 70–85 | |
| Final Purification | MeOH/H₂O | N/A | HPLC | >95 |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the 2,5-dimethylfuran and isoxazole rings. For example, the hydroxyl proton appears at δ 4.8–5.2 ppm, while isoxazole protons resonate at δ 8.1–8.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₇N₃O₅: calc. 313.11, obs. 313.09) .
- HPLC : Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. Table 2: Key NMR Peaks for Structural Analogues
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| 2,5-Dimethylfuran | 2.2 (s, CH₃), 6.1 (s, furan H) | 110–115 (furan C) | |
| Isoxazole-3-yl | 8.1–8.3 (m, H) | 150–155 (C=N) | |
| Oxalamide NH | 10.7 (s, NH) | 165–170 (C=O) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve oxalamide coupling efficiency?
Methodological Answer:
- Catalyst Screening : Replace DIPEA with DMAP or HOBt to enhance nucleophilicity and reduce side reactions .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states, but monitor for hydrolysis risks .
- Temperature Gradients : Perform kinetic studies (e.g., 0°C vs. 25°C) to balance reaction rate vs. decomposition .
Case Study : A structurally similar oxalamide achieved 85% yield using DMAP in DMF at 10°C, compared to 65% with DIPEA in DCM .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive)?
Methodological Answer:
- Assay Variability : Compare MIC values across strains (e.g., S. aureus vs. E. coli) and adjust inoculum size (10⁵–10⁶ CFU/mL) .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., dimethylfuran vs. thiophene) and test derivatives (Table 3) .
- Cytotoxicity Controls : Use MTT assays to distinguish true antimicrobial activity from nonspecific toxicity .
Q. Table 3: Biological Activity of Analogous Oxalamides
Q. What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., HIV protease in ). Key residues (Asp25, Gly27) form hydrogen bonds with the oxalamide carbonyl .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to prioritize derivatives .
- QSAR Models : Correlate logP values (1.5–3.0) with cellular permeability using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
